molecular formula C26H20N2O3S3 B12130243 (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130243
M. Wt: 504.6 g/mol
InChI Key: CZLDMFBPAUZPQW-KQWNVCNZSA-N
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Description

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, a phenothiazine moiety, and a methoxybenzylidene group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiazolidinone derivatives under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with a phenothiazine derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for biochemical studies.

    Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The phenothiazine moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiazolidinone core can inhibit certain enzymes, leading to altered cellular functions. These interactions contribute to the compound’s potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core and exhibit similar biological activities.

    Thiazolidinone Derivatives: Molecules such as pioglitazone and rosiglitazone, used in diabetes treatment, have a thiazolidinone ring and similar chemical properties.

Uniqueness

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a methoxybenzylidene group, a phenothiazine moiety, and a thiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H20N2O3S3

Molecular Weight

504.6 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N2O3S3/c1-31-20-11-5-2-8-17(20)16-23-25(30)27(26(32)34-23)15-14-24(29)28-18-9-3-6-12-21(18)33-22-13-7-4-10-19(22)28/h2-13,16H,14-15H2,1H3/b23-16-

InChI Key

CZLDMFBPAUZPQW-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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